4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One
Overview
Description
Three Aurora kinases, A-C, are involved in phosphorylation events that are critical for the completion of mitosis. Aurora A, involved in centrosomal assembly and acentrosomal spindle assembly, is overexpressed in many tumors. Phthalazinone pyrazole is a potent inhibitor of Aurora A kinase (IC50 = 31 nM). It does not inhibit Aurora B kinase at doses up to 100 μM. Phthalazinone pyrazole inhibits the proliferation of HCT116, COLO 205, and MCF-7 cells (IC50 = 7.8, 2.9, and 1.6 μM, respectively).
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Antimicrobial and Antituberculosis Agents : New derivatives of pyrazolo[1,2-b]phthalazine have been synthesized to explore their antimicrobial activity. Compounds exhibiting significant activity against a panel of pathogenic strains, including promising antituberculosis activity, have been identified. In vitro cytotoxic properties and antioxidant activities of these compounds were also evaluated, showcasing their potential in antimicrobial and antituberculosis applications (Sangani et al., 2016).
Development of Antiviral Agents : Research has been conducted on the synthesis of heterocyclic compounds with potential antiviral activities. This includes the synthesis of derivatives that have shown promising results in cytotoxicity, anti-HSV1, and anti-HAV-MBB activity evaluations, highlighting the versatility of this chemical structure in the development of new antiviral drugs (Attaby et al., 2006).
One-Pot, Multicomponent Synthesis : An efficient methodology has been developed for synthesizing pyrazolo[1,2-b]phthalazine derivatives through a one-pot, four-component synthesis. This method highlights the compound's adaptability in creating diverse molecular structures, potentially useful in various biological applications (Torkian et al., 2011).
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been synthesized with the aim of evaluating their antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than the standard drug doxorubicin, alongside good to excellent antimicrobial activity, demonstrating the chemical structure's potential in cancer therapy and infection control (Hafez et al., 2016).
Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, including pyrazolo[1,2-b]phthalazine derivatives, plays a crucial role in pharmaceutical and agricultural industries due to their significant pharmacological applications. These compounds are researched for their luminescence, fluorescence properties, and biological activities, showcasing the broad utility of this chemical structure in creating molecules with desirable properties (Maheswari et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One, also known as PHT, is the T antigen expressed by the Merkel cell polyomavirus (MCPyV) in Merkel cell carcinoma (MCC) cells . The T antigen is a viral oncogene, and its expression is crucial for the growth of MCPyV-positive tumor cells .
Mode of Action
PHT inhibits the growth of MCC cells by repressing the transcription of the T antigen, which is controlled by the noncoding control region (NCCR) .
Biochemical Pathways
PHT appears to have an unreported inhibitory activity against glycogen synthase kinase 3 (GSK3) . GSK3 is known to promote the transcription of the T antigen . PHT activates β-catenin, a transcription factor repressed by active GSK3, suggesting that PHT directly targets GSK3 .
Pharmacokinetics
Its potential use as a therapeutic agent has been demonstrated in immunocompromised mice transplanted with human mcc , suggesting that it has favorable pharmacokinetic properties.
Result of Action
The result of PHT’s action is the repression of T antigen transcription, leading to the inhibition of MCC cell growth . This effect is likely due to the inhibition of GSK3 and the subsequent activation of β-catenin .
Action Environment
The successful use of pht in a mouse model suggests that it is stable and effective in a biological environment .
Biochemical Analysis
Biochemical Properties
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one has been identified as an inhibitor of Aurora kinase A, an enzyme that plays a crucial role in cell division. By inhibiting Aurora kinase A, this compound can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been found to inhibit glycogen synthase kinase 3 (GSK3), a kinase involved in various cellular processes, including metabolism and gene expression . The interaction with GSK3 suggests that this compound may have broader implications in regulating cellular functions beyond its role in cancer therapy.
Cellular Effects
The effects of this compound on cellular processes are significant. In cancer cells, particularly Merkel cell carcinoma (MCC) cells, this compound has been shown to inhibit the expression of the Merkel cell polyomavirus (MCPyV) T antigens, which are essential for the survival and proliferation of these cancer cells . By repressing the transcription of these viral proteins, this compound effectively reduces the growth and viability of MCC cells. Furthermore, the activation of β-catenin, a transcription factor repressed by active GSK3, indicates that this compound may influence cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. The inhibition of Aurora kinase A disrupts the mitotic spindle assembly, leading to cell cycle arrest and apoptosis . Additionally, the inhibition of GSK3 results in the activation of β-catenin, which can promote the transcription of genes involved in cell proliferation and survival . This dual mechanism of action highlights the potential of this compound as a therapeutic agent targeting multiple pathways in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cancer cell growth and viability
Dosage Effects in Animal Models
In animal models, the effects of this compound have been studied at various dosages. It has been observed that the compound exhibits a dose-dependent inhibition of tumor growth, with higher doses resulting in more significant reductions in tumor size . At very high doses, toxic effects have been reported, including weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors involved in drug metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound has been shown to be efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects . The interaction with specific transporters or binding proteins that facilitate its cellular uptake and distribution remains to be fully characterized.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. Studies have indicated that the compound localizes primarily in the cytoplasm, where it interacts with its target enzymes and proteins
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-phenylphthalic anhydride followed by reduction and cyclization. The resulting intermediate is then reacted with ammonium acetate to form the final product.", "Starting Materials": [ "5-methyl-1H-pyrazole-3-carboxylic acid", "2-phenylphthalic anhydride", "Hydrazine hydrate", "Sodium borohydride", "Ammonium acetate" ], "Reaction": [ "Step 1: 5-methyl-1H-pyrazole-3-carboxylic acid is reacted with 2-phenylphthalic anhydride in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: The amide intermediate is reduced using sodium borohydride to form the corresponding amine intermediate.", "Step 3: The amine intermediate is cyclized under acidic conditions to form the phthalazinone intermediate.", "Step 4: The phthalazinone intermediate is reacted with ammonium acetate in the presence of a catalyst such as palladium on carbon to form the final product, 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One." ] } | |
CAS No. |
880487-62-7 |
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22) |
InChI Key |
DSDIWWSXOOXFSI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Synonyms |
4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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